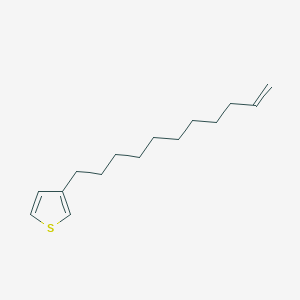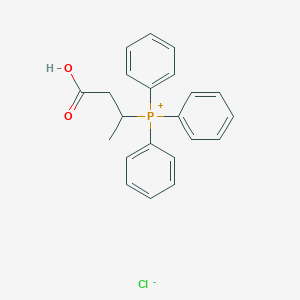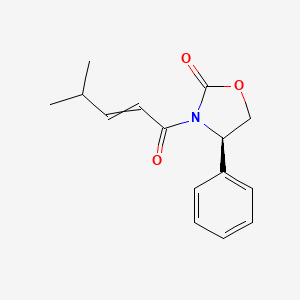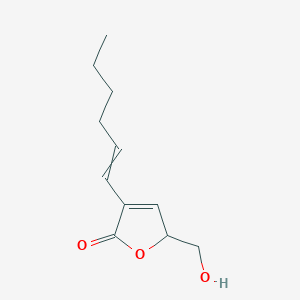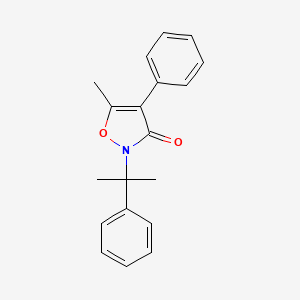![molecular formula C18H22N3O+ B12569455 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium CAS No. 189232-30-2](/img/structure/B12569455.png)
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium is an organic cation with the molecular formula C18H22N3O+. This compound is part of the phenazine family, known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method includes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and Pd-catalyzed N-arylation to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Potential use in developing new drugs due to its biological activities.
Industry: Used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism by which 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium exerts its effects involves interaction with molecular targets and pathways. It may act by inhibiting specific enzymes or interacting with DNA, leading to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-7-(dimethylamino)phenothiazin-5-ium: An organic cation used as a histological dye.
5-Ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide: Another phenazine derivative with similar properties.
Uniqueness
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other phenazine derivatives .
Propiedades
Número CAS |
189232-30-2 |
|---|---|
Fórmula molecular |
C18H22N3O+ |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[(10-ethylphenazin-10-ium-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C18H21N3O/c1-2-21-17-8-4-3-7-15(17)20-16-10-9-14(13-18(16)21)19-11-5-6-12-22/h3-4,7-10,13,22H,2,5-6,11-12H2,1H3/p+1 |
Clave InChI |
HIOBUGZDCYNGRM-UHFFFAOYSA-O |
SMILES canónico |
CC[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
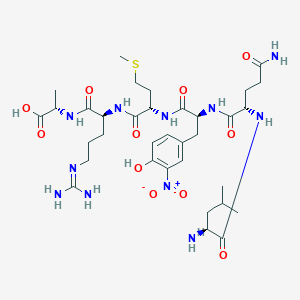



![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)
